molecular formula C21H20N4O2S2 B2847304 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 392300-04-8

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B2847304
CAS No.: 392300-04-8
M. Wt: 424.54
InChI Key: WMTGUIWUAWJYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 3,4-dihydroquinoline moiety via a thioether bridge and a phenylacetamide substituent. The 1,3,4-thiadiazole scaffold is well-documented for its pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c26-18(13-15-7-2-1-3-8-15)22-20-23-24-21(29-20)28-14-19(27)25-12-6-10-16-9-4-5-11-17(16)25/h1-5,7-9,11H,6,10,12-14H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTGUIWUAWJYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesizing N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves multiple steps:

  • Formation of 3,4-Dihydroquinoline: Begin with the synthesis of 3,4-dihydroquinoline from aniline derivatives via cyclization reactions.

  • Thiadiazole Ring Formation: Combine the synthesized quinoline with reagents that form the 1,3,4-thiadiazole ring, often using sulfur and nitrogen sources under controlled conditions.

  • Introduction of the Oxoethyl and Phenylacetamide Groups: The final stages involve the introduction of the oxoethylthio and phenylacetamide groups. These steps often utilize coupling reactions, such as those involving halides and amines, under specific catalysts and conditions to ensure the desired product is formed.

Industrial Production Methods: Scaling up the production to an industrial level requires optimization of each reaction step for yield and purity. This often involves:

  • Employing continuous flow reactors for better control over reaction parameters.

  • Using industrial catalysts and solvents to improve efficiency.

  • Implementing rigorous purification methods such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized, especially at the dihydroquinoline ring, leading to quinoline derivatives.

  • Reduction: Reduction reactions can target the thiadiazole ring, potentially altering its electronic properties and reactivity.

  • Substitution: Electrophilic or nucleophilic substitutions can occur at various positions, particularly at the phenyl and thiadiazole rings.

Common Reagents and Conditions:
  • Oxidizing Agents: Permanganates or chromates are commonly used to oxidize the compound.

  • Reducing Agents: Hydrogenation catalysts like palladium on carbon are used for reduction.

  • Substitution Reagents: Halogens, nucleophiles (like amines or alcohols), and other electrophiles under catalyzed conditions.

Major Products: The major products depend on the specific reaction pathways:

  • Oxidation Products: Quinoline derivatives.

  • Reduction Products: Modified thiadiazole derivatives.

  • Substitution Products: Varied depending on the substituents, creating a range of functionalized derivatives.

Scientific Research Applications

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide holds significant promise in various fields:

  • Chemistry: Used as a precursor for synthesizing complex organic molecules.

  • Biology: Investigated for its potential as a biochemical probe, given its ability to interact with various biological molecules.

  • Medicine: Explored for potential therapeutic applications due to its ability to interact with molecular targets in disease pathways.

  • Industry: Applied in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action is often explored in the context of its interaction with biological molecules:

  • Binding Affinity: It may exhibit strong binding affinity to certain proteins or enzymes, modulating their activity.

  • Pathway Involvement: By interacting with key molecular pathways, the compound can influence cellular processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Several structurally related compounds have been synthesized and characterized, providing a basis for comparative analysis:

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Biological Activity (IC₅₀) Source
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Cl-benzylthio, phenoxyacetamide 132–134 74 Not reported
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio, phenoxyacetamide 168–170 78 Not reported
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (hypothetical) 4-F-benzylthio, phenylacetamide Anticancer (IC₅₀: 0.034–0.084 mmol/L)
Target compound: N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide 3,4-dihydroquinolinyl-thioethyl, phenylacetamide Predicted enhanced kinase inhibition

Key Observations :

  • Substituent Effects: The target compound’s 3,4-dihydroquinoline moiety distinguishes it from simpler analogues (e.g., 5e, 5g) that lack fused aromatic systems. This modification may enhance interactions with hydrophobic pockets in enzyme active sites .
  • Biological Activity: While analogues like 5e and 5g lack reported bioactivity data, compounds with phenylacetamide substituents (e.g., hypothetical 4-F-benzyl derivative) exhibit potent anticancer activity (IC₅₀: 0.034–0.084 mmol/L against A549/MCF-7 cells) . The target compound’s dihydroquinoline group could further modulate activity by influencing solubility or target affinity.
Comparison with Quinoline-Containing Derivatives

Quinoline and dihydroquinoline derivatives are prominent in drug discovery due to their DNA-intercalating and kinase-inhibitory properties. For example:

    Biological Activity

    N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C20H18N4O2S2. It features a thiadiazole ring, which is known for its various biological activities. The compound's structure allows for interactions with multiple biological targets, making it a candidate for further pharmacological exploration.

    PropertyValue
    Molecular FormulaC20H18N4O2S2
    Molecular Weight410.51 g/mol
    IUPAC NameN-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
    Hydrogen Bond Acceptors6
    Hydrogen Bond Donors1
    LogP (XlogP)3.9

    Antimicrobial Activity

    Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. These derivatives have shown effectiveness against various bacterial strains and fungi. For instance:

    • Antibacterial Activity : Compounds similar to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-benzamide have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
    • Antifungal Activity : The compound has potential antifungal properties against strains like Candida albicans and Aspergillus niger, with some derivatives showing MIC values comparable to established antifungals .

    Anticancer Activity

    The anticancer potential of thiadiazole derivatives has been well-documented. Mechanisms attributed to their activity include:

    • Inhibition of DNA/RNA Synthesis : Thiadiazole compounds can inhibit nucleic acid synthesis without affecting protein synthesis .
    • Targeting Kinases : These compounds may interact with key kinases involved in tumorigenesis, disrupting uncontrolled cell division .

    Several studies have reported promising IC50 values for derivatives similar to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-benzamide against various cancer cell lines .

    Study on Antitumor Activity

    A study investigating the effects of thiadiazole derivatives on HepG2 (liver cancer) and A549 (lung cancer) cell lines found that specific compounds exhibited IC50 values of 4.37 µM and 8.03 µM respectively . These results indicate significant potential for further development into anticancer agents.

    Synthesis and Modifications

    The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-benzamide typically involves multi-step organic reactions which allow for the introduction of various functional groups that can enhance biological activity . The structural diversity achieved through these modifications can lead to improved efficacy against specific biological targets.

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, and what critical reaction parameters must be controlled?

    • Answer : Synthesis typically involves sequential steps: (i) formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides, (ii) introduction of the 3,4-dihydroquinolinyl moiety via alkylation or acylation, and (iii) coupling with phenylacetamide derivatives. Key parameters include solvent polarity (e.g., DMF for acylation), temperature (60–80°C for cyclization), and stoichiometric ratios of intermediates. Catalysts like triethylamine or sodium hydride may enhance yields in coupling reactions .

    Q. Which analytical techniques are essential for structural validation of this compound?

    • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms connectivity of the thiadiazole, dihydroquinoline, and phenylacetamide groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .

    Q. What preliminary biological screening methods are recommended for assessing its bioactivity?

    • Answer : Begin with in vitro assays:

    • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi).
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Anti-inflammatory : COX-2 inhibition assay. Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical for reliability .

    Advanced Research Questions

    Q. How can conflicting bioactivity data between studies be systematically resolved?

    • Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from differences in assay conditions (e.g., serum concentration, incubation time). Validate results by:

    • Replicating experiments under standardized protocols.
    • Cross-testing in orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. MTT).
    • Analyzing structure-activity relationships (SAR) to isolate contributions of substituents (e.g., dihydroquinoline’s electron-donating effects) .

    Q. What computational strategies are effective for predicting target binding modes and optimizing selectivity?

    • Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against hypothesized targets (e.g., EGFR, DNA topoisomerase II). Use molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models can prioritize derivatives with modified thiadiazole substituents for synthesis .

    Q. How can reaction yields be improved while minimizing byproducts in large-scale synthesis?

    • Answer : Optimize via Design of Experiments (DoE):

    • Vary solvent (e.g., acetonitrile vs. THF), temperature, and catalyst loading.
    • Introduce flow chemistry for exothermic steps (e.g., thiadiazole cyclization).
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to reduce carryover impurities .

    Q. What mechanistic insights can be gained from spectroscopic monitoring of degradation pathways?

    • Answer : Use LC-MS to track hydrolytic degradation (e.g., cleavage of the thioether bond under acidic conditions). IR spectroscopy identifies oxidation products (e.g., sulfoxide formation). Accelerated stability studies (40°C/75% RH) inform formulation strategies to enhance shelf life .

    Methodological Notes

    • Synthesis Optimization : Prioritize reproducibility by documenting batch-specific variables (e.g., lot numbers of reagents).
    • Data Validation : Use blinded analysis for biological assays to reduce bias.
    • Computational Workflows : Validate docking poses with free-energy calculations (MM/PBSA) to avoid false positives.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.